5-Chloro-4-nitro-1H-imidazole

Description

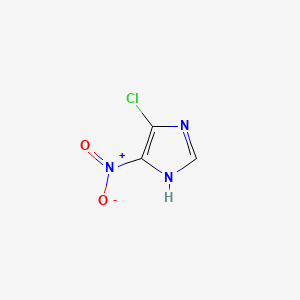

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206151 | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-38-1 | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Nitroimidazole Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-4-nitro-1H-imidazole

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, reactivity, and potential, grounded in established scientific principles. We will delve into the causality behind its chemical behavior, present validated experimental insights, and provide a framework for its application in modern chemical synthesis and drug discovery.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Compounds bearing this heterocyclic system have been successfully developed as antibacterial, antiprotozoal, and anticancer agents.[3] The mechanism of action for many nitroimidazole drugs is contingent on the reductive activation of the nitro group within anaerobic or hypoxic environments, a condition prevalent in various pathogenic microorganisms and solid tumors.[2] This selective toxicity makes the nitroimidazole core a privileged scaffold in drug design.

This compound (CAS: 6963-66-2) is a key functionalized building block within this class. Its structure is characterized by two powerful electron-withdrawing groups—the nitro group at position 4 and the chlorine atom at position 5—which profoundly influence the electronic landscape and reactivity of the imidazole ring. While much of the published literature focuses on its N-alkylated derivatives, particularly the 1-methyl analog (5-chloro-1-methyl-4-nitroimidazole, CAS: 4897-25-0), the parent compound serves as a versatile precursor for a wide array of synthetic transformations. This guide will focus on the intrinsic properties of this compound, drawing comparative insights from its well-documented methyl derivative where applicable.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application in research, dictating everything from reaction conditions to analytical methods.

Physicochemical Properties

The key physicochemical data for this compound and its common N-methyl analog are summarized below for comparative analysis. The presence of the polar nitro group and the halogen atom results in a solid material with distinct properties.

| Property | This compound | 5-Chloro-1-methyl-4-nitroimidazole |

| CAS Number | 6963-66-2[4] | 4897-25-0[5][6][7][8] |

| Molecular Formula | C₃H₂ClN₃O₂[4] | C₄H₄ClN₃O₂[5][6][8] |

| Molecular Weight | 147.52 g/mol [4] | 161.55 g/mol [7][8][9] |

| Appearance | White to off-white crystalline powder | White Crystalline Powder[9][10] |

| Melting Point | Not consistently reported | 148-150 °C[8][9][10] |

| Solubility | Sparingly soluble in water | Slightly soluble in Chloroform and Methanol[8][10] |

| LogP (Octanol/Water) | 0.78[4] | 1.06[11] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : For the parent compound in a solvent like DMSO-d₆, one would anticipate two key signals: a singlet for the proton at the C2 position of the imidazole ring and a broad singlet corresponding to the N-H proton. In contrast, the spectrum for the 1-methyl derivative in DMSO-d₆ shows a singlet for the C2-H at approximately 8.01 ppm and a singlet for the N-CH₃ protons around 3.74 ppm.[12]

-

¹³C NMR Spectroscopy : The carbon spectrum is defined by the electron-withdrawing effects of the substituents. One would expect three distinct signals for the imidazole ring carbons. The carbons attached to the chlorine (C5) and the nitro group (C4) would be significantly deshielded, appearing downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands characteristic of the nitro group (N-O asymmetric and symmetric stretching) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other notable peaks would include C-H stretching, C=N and C=C stretching from the imidazole ring, and a C-Cl stretching vibration. The NIST database includes a gas-phase IR spectrum for the 1-methyl analog, which can serve as a reference.[13]

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in a characteristic M+2 peak, which is a definitive marker for its presence.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The utility of this compound as a synthetic intermediate stems from its predictable and versatile reactivity, which is governed by the interplay of its functional groups.

Synthetic Pathways

The synthesis of this compound is typically achieved through the nitration of a pre-existing 5-chloroimidazole scaffold. The strong electron-withdrawing nature of the chloro group directs the incoming nitro group primarily to the C4 position. A common and efficient method involves using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.

A representative synthesis workflow is outlined below. The choice of a strong acid medium is crucial; sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Caption: Generalized workflow for the synthesis of 5-chloro-4-nitroimidazole derivatives.

Core Reactivity

The reactivity of the molecule is concentrated at three key sites: the C5-chlorine, the C4-nitro group, and the N1-proton.

-

Nucleophilic Aromatic Substitution (SₙAr) at C5 : The presence of the adjacent electron-withdrawing nitro group strongly activates the C5 position towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, enabling facile substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reactivity is the cornerstone of its use in building more complex molecular architectures. A prime example is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds.[8][10][14]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal/acid reduction). This transformation is significant as it introduces a versatile nucleophilic and basic center, opening up a plethora of subsequent derivatization possibilities, including amide formation, diazotization, and reductive amination.

-

N-Alkylation/Acylation : The acidic proton on the imidazole nitrogen (N1) can be easily removed by a base, and the resulting imidazolide anion can react with various electrophiles. This allows for the straightforward introduction of alkyl, aryl, or acyl groups at the N1 position, modulating the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile.

Caption: Key sites of chemical reactivity on the this compound scaffold.

Applications in Drug Discovery and Chemical Biology

The unique chemical properties of this compound make it a valuable precursor for compounds with significant therapeutic potential.

-

Antimicrobial and Antiprotozoal Agents : As a member of the 5-nitroimidazole class, it is a foundational scaffold for agents targeting anaerobic organisms.[1] The reductive activation mechanism allows for selective toxicity, forming the basis for drugs like metronidazole.[2] Derivatives of this compound are actively investigated for activity against drug-resistant strains of bacteria and protozoa.

-

Hypoxic Cell Radiosensitizers : The nitro group is a well-known hypoxia-targeting moiety. In the low-oxygen environment of solid tumors, the nitro group can be reduced to form radical species that are cytotoxic and enhance the cell-killing effects of radiation therapy. This makes the scaffold a lead structure for developing novel cancer therapeutics.[8][10][14]

-

Immunosuppressive Agents : The methylated analog, 5-chloro-1-methyl-4-nitroimidazole, is a critical intermediate in the synthesis of azathioprine, a widely used immunosuppressive drug.[9] This highlights the compound's role in constructing complex pharmacologically active molecules.

Caption: Reductive activation mechanism of nitroimidazole-based therapeutic agents.

Validated Experimental Methodologies

The following protocols are provided as robust, validated starting points for the synthesis and derivatization of the 5-chloro-4-nitroimidazole scaffold.

Protocol 1: Exemplary Synthesis via Nitration

This protocol is adapted from established procedures for the N-methyl analog and serves as a reliable method for the nitration of the 5-chloroimidazole core.[12]

-

Principle : Electrophilic aromatic substitution using a nitronium ion (NO₂⁺) generated in situ from nitric acid and sulfuric acid.

-

Methodology :

-

Preparation : In a three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-water bath to 0 °C.

-

Substrate Addition : Slowly add 5-chloro-1H-imidazole nitrate salt (or the free base, in which case nitric acid should also be added) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 15 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm. Gently heat the reaction to 55-60 °C and maintain this temperature for 7-10 hours, monitoring the reaction by TLC.

-

Work-up : Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice (e.g., 150 g) with vigorous stirring.

-

Extraction : Extract the resulting aqueous solution with an organic solvent such as chloroform or ethyl acetate (3 x 100 mL).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

-

Self-Validation : The identity and purity of the product must be confirmed by melting point analysis and spectroscopy (¹H NMR, IR). Purity should be assessed by HPLC.

Protocol 2: C5-Arylation via Suzuki Cross-Coupling

This protocol outlines a general procedure for the derivatization of the C5 position, adapted from methods used for the N-methyl analog.[8][10][14]

-

Principle : A palladium(0)-catalyzed cross-coupling reaction between the C5-Cl bond of the nitroimidazole and an arylboronic acid to form a new C-C bond.

-

Methodology :

-

Reaction Setup : To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Catalyst Addition : Add the palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 eq).

-

Solvent and Degassing : Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction : Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up : Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel.

-

-

Self-Validation : The final product's structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful coupling and correct mass.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following guidelines are based on safety data for the closely related N-methyl analog.[7][15][16]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

First Aid Measures :

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by the powerful electronic influence of its chloro and nitro substituents, provides chemists with reliable and predictable pathways for molecular construction. By understanding its core properties and leveraging the validated protocols for its synthesis and derivatization, researchers are well-equipped to unlock the full potential of this valuable scaffold in the pursuit of novel therapeutics and functional materials.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]

- 6. 1H-Imidazole, 5-chloro-1-methyl-4-nitro-,(CAS# 4897-25-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 5-Chloro-1-methyl-4-nitroimidazole CAS#: 4897-25-0 [m.chemicalbook.com]

- 11. 1-Methyl-5-chloro-4-nitroimidazole | SIELC Technologies [sielc.com]

- 12. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 13. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]

- 14. 5-氯-1-甲基-4-硝基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

5-Chloro-4-nitro-1H-imidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-nitro-1H-imidazole

Abstract

This compound is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably the immunosuppressant azathioprine. Its structural arrangement, featuring both an electron-withdrawing nitro group and a halogen substituent, makes it a versatile building block for further chemical modifications. This guide provides a comprehensive overview of the core synthesis pathway for this compound, intended for researchers, chemists, and professionals in drug development. The narrative focuses on the causal mechanisms behind experimental choices, ensuring a deep understanding of the process, from precursor preparation to the final chlorination step. We will delve into detailed, field-proven protocols, present key data in a structured format, and provide authoritative grounding for the described methodologies.

Strategic Overview: A Two-Step Approach

The most logical and widely practiced synthesis of this compound is a two-step process. The strategy involves first introducing the nitro group onto the imidazole ring, followed by a regioselective chlorination.

-

Nitration of Imidazole: The synthesis begins with the commercially available parent heterocycle, imidazole. This step involves an electrophilic aromatic substitution to produce the key precursor, 4-nitro-1H-imidazole.

-

Chlorination of 4-nitro-1H-imidazole: The nitro-substituted intermediate is then subjected to chlorination to yield the final target molecule. The presence of the nitro group is crucial as it deactivates the ring, influencing the position of the incoming chloro substituent.

This approach is favored for its efficiency and control over the regiochemistry of the final product.

Part I: Synthesis of 4-Nitro-1H-imidazole (Precursor)

The foundational step in this pathway is the nitration of imidazole. This reaction must be carefully controlled to favor the formation of the 4-nitro isomer and achieve a high yield.

Expertise & Experience: Understanding the Mechanism

The nitration of imidazole is a classic electrophilic aromatic substitution. The key to a successful and high-yield synthesis lies in understanding the state of the imidazole molecule under strongly acidic conditions.

-

Formation of the Electrophile: The reaction is typically carried out in a mixed acid medium, consisting of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid, being the stronger acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Substrate Activation/Deactivation: In the highly acidic environment, the imidazole ring is protonated to form an imidazolium cation. This protonation deactivates the ring towards electrophilic attack. However, a small equilibrium concentration of the free, unprotonated imidazole exists. This unprotonated form is sufficiently nucleophilic to react with the potent nitronium ion.

-

Regioselectivity: Nitration occurs preferentially at the C4 (or C5) position. The C2 position is less favored due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. Since the C4 and C5 positions are equivalent in the parent imidazole, the reaction yields a single mono-nitro product, which is named 4-nitro-1H-imidazole due to tautomerization.[1]

Trustworthiness: A Self-Validating Protocol

The following protocol is a robust, validated method derived from established literature, ensuring reproducibility and high yield.[2][3]

Experimental Protocol: Synthesis of 4-Nitro-1H-imidazole

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The reaction should be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Imidazole Salt Formation: To the flask, add concentrated (98%) sulfuric acid. Cool the acid to 0-5 °C using an ice-water bath.

-

Slowly add solid imidazole to the cooled, stirring sulfuric acid. The addition is exothermic; maintain the temperature below 25 °C. This forms the disulfated imidazole salt in situ.[2][3]

-

Nitrating Mixture Addition: Once the imidazole has completely dissolved and the solution is stable, begin the dropwise addition of the nitrating agent (a pre-mixed solution of fuming nitric acid and oleum or concentrated sulfuric acid).[2][4]

-

Reaction Execution: Maintain the reaction temperature between 55-65 °C during the addition and for a subsequent 2-3 hours to ensure the reaction goes to completion.[2]

-

Work-up and Isolation: After the reaction period, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.

-

Neutralize the cold slurry by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH is approximately 3-4.

-

Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove residual acid and salts, and dry it under vacuum. The resulting product is 4-nitro-1H-imidazole of high purity.

Data Presentation: Nitration Reaction Parameters

| Parameter | Condition | Rationale / Comment | Yield | Reference |

| Imidazole:HNO₃ (molar ratio) | 1 : 1.2 | A slight excess of nitric acid ensures complete conversion of the starting material. | ~93% | [2] |

| H₂SO₄:HNO₃ (volume ratio) | ~3.4 : 1 (with oleum) | The high concentration of sulfuric acid ensures the complete generation of the nitronium ion. | ~93% | [2] |

| Temperature | 55 - 65 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition. | ~93% | [2] |

| Reaction Time | 2 - 3 hours | Ensures the reaction proceeds to completion. | ~93% | [2] |

Part II: Synthesis of this compound

With the 4-nitro-1H-imidazole precursor in hand, the next step is the regioselective introduction of a chlorine atom at the 5-position.

Expertise & Experience: Understanding the Mechanism

The chlorination of 4-nitro-1H-imidazole is also an electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic effects of the substituents already on the ring.

-

Directing Effects: The nitro group at C4 is a strong electron-withdrawing group, which deactivates the entire ring towards further electrophilic attack. However, it deactivates the C2 and C5 positions to different extents. The C5 position is meta to the nitro group and is therefore the least deactivated position, making it the most favorable site for the incoming electrophile (Cl⁺).

-

Chlorinating Agent: A variety of chlorinating agents can be employed, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-Chlorosuccinimide (NCS). The choice of reagent depends on the desired reactivity and reaction conditions. For substrates like nitroimidazoles, a moderately reactive and easy-to-handle reagent like NCS is often a good choice, sometimes in the presence of an acid catalyst.

Trustworthiness: A Self-Validating Protocol

This generalized protocol is based on standard chlorination procedures for deactivated heterocyclic systems.

Experimental Protocol: Chlorination of 4-Nitro-1H-imidazole

-

Reactor Setup: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-nitro-1H-imidazole precursor in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloroethane).

-

Reagent Addition: Add the chlorinating agent, such as N-Chlorosuccinimide (NCS), to the solution. A slight molar excess (e.g., 1.1 equivalents) is typically used.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization & Data Summary

Synthesis Pathway Diagram

The following diagram illustrates the complete logical workflow for the synthesis.

References

- 1. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 2. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 4. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-1-methyl-4-nitroimidazole

A Note on Nomenclature: The topic specified is "5-Chloro-4-nitro-1H-imidazole." However, extensive database searches consistently identify the primary, well-characterized, and commercially available compound by the CAS Number 4897-25-0, which is 5-Chloro-1-methyl-4-nitroimidazole . The "-1H-" designation suggests a hydrogen atom at the first position of the imidazole ring. While tautomers may exist, the scientifically and commercially relevant compound for research and development is the N-methylated form. This guide will focus on this well-documented compound, 5-Chloro-1-methyl-4-nitroimidazole, and will use its proper nomenclature throughout.

Introduction

5-Chloro-1-methyl-4-nitroimidazole is a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring an imidazole ring substituted with chloro, methyl, and nitro groups, imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-1-methyl-4-nitroimidazole is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 4897-25-0 | [1][2][3] |

| Molecular Formula | C₄H₄ClN₃O₂ | [1][2] |

| Molecular Weight | 161.55 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 148-150 °C | [1][2] |

| Boiling Point (Predicted) | 362.3 ± 22.0 °C | [1][2] |

| Density (Estimate) | 1.9518 g/cm³ | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| InChI Key | OSJUNMSWBBOTQU-UHFFFAOYSA-N | |

| SMILES | Cn1cnc(c1Cl)--INVALID-LINK--=O |

Synthesis and Reaction Mechanisms

The synthesis of 5-Chloro-1-methyl-4-nitroimidazole is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the nitration of a substituted imidazole precursor.

Synthetic Pathway Overview

The synthesis generally proceeds via the nitration of 5-chloro-1-methylimidazole. This electrophilic substitution reaction is a cornerstone of its production.

Caption: General synthetic pathway for 5-Chloro-1-methyl-4-nitroimidazole.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of 5-Chloro-1-methyl-4-nitroimidazole is detailed below. This protocol is based on established chemical literature and patents.

Materials:

-

5-Chloro-1-methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Chloroform

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 25.0 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid in portions, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55 °C.

-

Maintain the reaction at 55 °C for 7 hours.

-

After the reaction is complete, carefully pour the reaction mixture into 150 mL of ice water.

-

Extract the aqueous mixture with 150 mL of chloroform. Separate the organic layer.

-

Extract the aqueous layer twice more with 40 mL of chloroform each time.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the chloroform under reduced pressure to yield the crude product.

-

Recrystallize the product from an appropriate solvent to obtain pure, white crystals of 5-chloro-1-methyl-4-nitroimidazole.

Applications in Drug Development and Research

5-Chloro-1-methyl-4-nitroimidazole serves as a crucial building block in the synthesis of several important pharmaceutical compounds.

Intermediate in Azathioprine Synthesis

One of the most significant applications of this compound is as a key intermediate in the synthesis of Azathioprine.[1] Azathioprine is an immunosuppressive drug used in organ transplantation and to treat autoimmune diseases.[1] The synthesis involves the condensation of 5-Chloro-1-methyl-4-nitroimidazole with 6-mercaptopurine.

Caption: Role of 5-Chloro-1-methyl-4-nitroimidazole in Azathioprine synthesis.

Radiosensitizing Agent Research

Nitroimidazole derivatives are known for their potential as radiosensitizers in cancer therapy. 5-Chloro-1-methyl-4-nitroimidazole has been investigated in rapid mix experiments to understand the mechanisms of anomalous radiosensitization of mammalian cells.[2] The nitro group can be bioreduced in hypoxic tumor cells to form reactive species that enhance the efficacy of radiation therapy.

Synthesis of Novel Bioactive Molecules

The reactivity of the chloro and nitro groups on the imidazole ring allows for further chemical modifications. For instance, it can be used in Suzuki coupling reactions with arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles, which have been explored for their antiparasitic activities.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-1-methyl-4-nitroimidazole.

Hazard Identification:

-

Irritant: Causes skin, eye, and respiratory irritation.[1][3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a dust mask (N95 or equivalent).

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Seek immediate medical attention.

Conclusion

5-Chloro-1-methyl-4-nitroimidazole is a versatile and important intermediate in the field of medicinal chemistry and drug development. Its well-defined synthesis and reactivity profile make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in the laboratory and in the production of life-saving pharmaceuticals.

References

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-nitro-1H-imidazole

This guide provides a comprehensive technical overview of the molecular structure, properties, and scientific significance of 5-Chloro-4-nitro-1H-imidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes crystallographic insights, spectroscopic data, and quantum chemical principles to offer a detailed understanding of this critical heterocyclic compound.

Introduction: A Key Intermediate in Medicinal Chemistry

This compound is a substituted imidazole derivative of significant interest in the pharmaceutical industry. Its structure, featuring both an electron-withdrawing nitro group and a reactive chloro substituent, makes it a versatile intermediate for the synthesis of more complex molecules. Most notably, its N-methylated analogue, 5-chloro-1-methyl-4-nitroimidazole, is a crucial precursor in the industrial synthesis of Azathioprine, an important immunosuppressive drug used in organ transplantation and for treating autoimmune diseases.[1][2] Understanding the molecular architecture of this compound is paramount for optimizing synthetic routes and designing novel therapeutic agents.

The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine and purine bases in nucleic acids.[3] The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, and a chlorine atom, which can be readily displaced in nucleophilic substitution reactions, endows this compound with a unique reactivity profile.[3][4]

Molecular and Physicochemical Properties

The fundamental properties of this compound and its closely related N-methyl derivative are summarized below. Much of the publicly available experimental data pertains to the N-methyl analogue due to its direct role in the synthesis of Azathioprine.

| Property | This compound | 5-Chloro-1-methyl-4-nitroimidazole |

| Molecular Formula | C₃H₂ClN₃O₂ | C₄H₄ClN₃O₂ |

| Molecular Weight | 147.52 g/mol | 161.55 g/mol [5] |

| CAS Number | 6963-66-2 | 4897-25-0[5] |

| Appearance | - | White to pale yellow crystalline powder[6] |

| Melting Point | - | 148-150 °C[6] |

| IUPAC Name | This compound | 5-chloro-1-methyl-4-nitro-1H-imidazole[7] |

| SMILES | C1=C(N=CN1)--INVALID-LINK--[O-].Cl | CN1C=NC(=C1Cl)--INVALID-LINK--[O-][7] |

| InChIKey | ZJYZSKPVPVBBFB-UHFFFAOYSA-N | OSJUNMSWBBOTQU-UHFFFAOYSA-N[7] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic analysis and, where available, X-ray crystallography.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework. For the analogue 5-chloro-1-methyl-4-nitroimidazole , the following signals are characteristic:

-

¹H-NMR (in DMSO-d₆): A singlet is typically observed around δ 8.01 ppm, corresponding to the proton at the C2 position of the imidazole ring.[8] Another singlet appears around δ 3.74 ppm, which is attributed to the three protons of the N-methyl group.[8] The downfield shift of the C2 proton is indicative of the electron-withdrawing environment created by the adjacent nitrogen atoms and the nitro group.

-

¹³C-NMR (in DMSO-d₆): The carbon spectrum of the N-methyl derivative shows distinct signals for the imidazole ring carbons and the methyl carbon. Representative chemical shifts are approximately δ 142.4 (C-4), δ 134.6 (C-2), δ 119.6 (C-5), and δ 32.9 (N-CH₃).[6] The C4 and C5 carbons are significantly influenced by the attached nitro and chloro groups, respectively.

Infrared (IR) Spectroscopy:

IR spectroscopy helps identify the functional groups present in the molecule. Key absorption bands for 5-chloro-1-methyl-4-nitroimidazole include:

-

Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are characteristic of the nitro group.

-

C=N and C=C Stretching: Vibrations associated with the imidazole ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

The NIST WebBook provides reference IR and mass spectra for 5-chloro-1-methyl-4-nitroimidazole.[5][9]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of 5-chloro-1-methyl-4-nitroimidazole would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 161 for ³⁵Cl and 163 for ³⁷Cl, in an approximate 3:1 ratio).[5]

Crystal Structure and Molecular Geometry

-

Planarity: The core methyl-nitro-1H-imidazole ring system is essentially planar.[10] This planarity is a result of the sp² hybridization of the ring atoms and facilitates π-electron delocalization across the heterocyclic system.

-

Bond Angles: The internal bond angles of the imidazole ring are expected to deviate slightly from the ideal 108° of a regular pentagon due to the different atomic radii and electronegativities of the carbon and nitrogen atoms. The presence of bulky and electronegative substituents further influences the ring geometry.

-

Intermolecular Interactions: In the solid state, molecules are likely to be arranged in layers, stabilized by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds.[10]

The diagram below illustrates the expected relationship between the electronic properties of the substituents and the resulting molecular structure.

Caption: Influence of substituents on the imidazole core.

Tautomerism in this compound

A crucial aspect of the molecular structure of this compound is the potential for prototropic tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the imidazole ring. This results in two possible tautomeric forms: this compound and 4-chloro-5-nitro-1H-imidazole.

Caption: Tautomeric equilibrium in this compound.

The relative stability of these tautomers is governed by the electronic effects of the substituents. Electron-withdrawing groups, like the nitro group, tend to favor the tautomeric form where the proton is on the nitrogen atom further away from the substituent.[11] Computational studies on substituted uracils have shown that a nitro group is more electron-withdrawing at the 5-position than the 6-position, which can significantly influence tautomeric preferences.[12] Therefore, it is plausible that the this compound tautomer is the more stable form, but the equilibrium can be influenced by the solvent environment.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 5-chloro-1-methyl-4-nitroimidazole is well-documented, typically involving the nitration of 5-chloro-1-methylimidazole.

Experimental Protocol: Nitration of 5-Chloro-1-methylimidazole

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and cooled with an ice bath (0 °C), add concentrated sulfuric acid (e.g., 98%).[8]

-

Addition of Starting Material: Slowly add 5-chloro-1-methylimidazole nitrate salt portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 15 °C.[8]

-

Reaction: After the addition is complete, allow the mixture to warm and then heat to approximately 55-60 °C for several hours (e.g., 7 hours) to drive the nitration.[8]

-

Work-up: Carefully pour the reaction mixture into ice water to precipitate the product.[6]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent like chloroform. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., with petroleum ether) to yield pure white crystals of 5-chloro-1-methyl-4-nitroimidazole.[8]

Caption: Synthetic workflow for 5-chloro-1-methyl-4-nitroimidazole.

Key Reactions

The chlorine atom at the C5 position is activated towards nucleophilic substitution. This reactivity is exploited in the synthesis of Azathioprine, where 5-chloro-1-methyl-4-nitroimidazole is reacted with 6-mercaptopurine.

Another important reaction is the Suzuki coupling, where the chloro group is replaced by an aryl group using a palladium catalyst and an arylboronic acid.[3] This reaction allows for the synthesis of a diverse library of 5-aryl-4-nitroimidazole derivatives, which have been investigated for their antiparasitic activities.[3]

Conclusion and Future Outlook

The molecular structure of this compound, characterized by its planar, electron-deficient aromatic ring, is central to its utility in medicinal chemistry. Spectroscopic data from its N-methyl derivative provides a solid foundation for understanding its chemical properties, while theoretical considerations of tautomerism highlight the nuanced behavior of the parent compound. Its role as a key intermediate in the synthesis of Azathioprine underscores its industrial importance. Future research, particularly the acquisition of a definitive crystal structure of the 1H-imidazole form and detailed computational studies on its tautomeric equilibrium, would further refine our understanding and potentially unlock new applications for this versatile heterocyclic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]

- 6. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 7. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 9. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-nitro-1H-imidazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-4-nitro-1H-imidazole, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and quality control.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a precursor for more complex molecular architectures.[1] Accurate and thorough characterization of this molecule is paramount to ensure the integrity of downstream synthetic processes and the quality of final active pharmaceutical ingredients. This guide details the expected spectroscopic data for this compound and provides standardized protocols for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, including the imidazole ring, the nitro group, and the chlorine substituent, each give rise to distinct signals in various spectroscopic techniques. A comprehensive analysis requires the synergistic use of NMR, IR, and MS to unambiguously confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons on the imidazole ring.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | C2-H |

| ~ 13.0 - 14.0 | Broad Singlet | 1H | N1-H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

The proton at the C2 position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its downfield shift is attributed to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group.

-

The N-H proton of the imidazole ring is acidic and its chemical shift can be highly variable. It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C4-NO₂ |

| ~ 135 - 140 | C2-H |

| ~ 115 - 120 | C5-Cl |

Note: These are estimated chemical shifts based on related nitroimidazole structures.[2]

Interpretation and Causality:

-

The carbon atom attached to the nitro group (C4) is expected to be the most downfield-shifted carbon in the ring due to the strong electron-withdrawing nature of the nitro group.

-

The carbon atom at the C5 position, bearing the chlorine atom, will also be shifted downfield, though typically to a lesser extent than the C4 carbon.

-

The C2 carbon will appear at a characteristic chemical shift for imidazole-like systems.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Workflow for NMR Data Acquisition:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | N-H stretch |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~ 800 - 850 | Medium | C-Cl stretch |

Note: These are characteristic absorption ranges and may vary slightly.

Interpretation and Causality:

-

The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and provide strong evidence for its presence.[3]

-

The N-H stretch of the imidazole ring is also a key feature, although it can sometimes be broad.

-

The C-Cl stretch appears in the fingerprint region of the spectrum.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 161/163 | High | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 115/117 | Moderate | [M - NO₂]⁺ |

| 88 | Moderate | Further fragmentation |

Note: The presence of chlorine will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Interpretation and Causality:

-

The molecular ion peak is expected at m/z 161 and 163, corresponding to the molecules containing the ³⁵Cl and ³⁷Cl isotopes, respectively.[4] The relative abundance of these peaks will reflect the natural isotopic abundance of chlorine.

-

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 115/117.

Experimental Protocol: Mass Spectrometry

Workflow for Mass Spectrometry Analysis:

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a critical step in its use as a pharmaceutical intermediate. By combining the data from NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers and quality control analysts working with this important compound.

References

A Technical Guide to the Solubility of 5-Chloro-1-methyl-4-nitro-1H-imidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1-methyl-4-nitro-1H-imidazole, a critical intermediate in pharmaceutical synthesis. Recognizing the general scarcity of consolidated quantitative solubility data in public literature, this document focuses on equipping researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility accurately. We delve into the key physicochemical properties of the compound, explore the theoretical principles governing its dissolution in organic media, and provide a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of how to generate reliable, reproducible thermodynamic solubility data essential for process development, reaction optimization, and formulation.

Introduction and Compound Identification

5-Chloro-1-methyl-4-nitro-1H-imidazole (CAS No. 4897-25-0), hereafter referred to as CMNI, is a pivotal chemical intermediate. Its most notable application lies in the synthesis of Azathioprine, an important immunosuppressive drug used in organ transplantation and to treat autoimmune diseases.[1][2] Understanding the solubility of CMNI in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring efficient process scale-up.

A Note on Nomenclature: The formal IUPAC name for the compound of interest (CAS 4897-25-0) is 5-chloro-1-methyl-4-nitro-1H-imidazole. This guide focuses specifically on this N-methylated derivative, which is the well-documented precursor in key synthetic routes.[1] It should be distinguished from its parent compound, 5-chloro-4-nitro-1H-imidazole, which lacks the methyl group at the N1 position.

The solubility of a solute in a solvent represents the thermodynamic equilibrium point of saturation. For a process chemist, this value is not merely a number; it dictates solvent selection, defines concentration limits for reactions, and governs the yield and purity of the final product during crystallization. This guide provides the tools to measure and understand this critical parameter.

Physicochemical Properties of CMNI

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of CMNI are summarized below, providing a basis for predicting its interactions with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃O₂ | [1][3] |

| Molecular Weight | 161.55 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 148-150 °C | [1] |

| pKa (Predicted) | -1.37 ± 0.61 | [1] |

| SMILES | CN1C=NC(=C1Cl)--INVALID-LINK--[O-] | [4] |

The presence of a nitro group (a strong electron-withdrawing group) and a chlorine atom significantly influences the molecule's polarity and its ability to participate in intermolecular interactions.[5] The imidazole ring itself offers sites for potential hydrogen bonding, although the N1 position is blocked by a methyl group.

Theoretical Principles of Dissolution

The dissolution of a solid crystalline solute like CMNI into a solvent is a thermodynamically driven process governed by the balance of intermolecular forces. The guiding principle is often simplified to "like dissolves like," which refers to the similarity in polarity and hydrogen bonding capabilities between the solute and solvent.[6]

The process can be broken down into three energetic steps:

-

Solute-Solute Interactions: Energy is required to overcome the lattice energy of the CMNI crystal, breaking the bonds holding the molecules together.

-

Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solute-Solvent Interactions: Energy is released when the CMNI molecule is solvated, forming new interactions with the solvent molecules.

Dissolution occurs when the energy released in Step 3 is sufficient to overcome the energy required for Steps 1 and 2. Solvents with polarity and hydrogen-bonding characteristics similar to CMNI are more likely to be effective. For instance, polar aprotic solvents (like DMSO or DMF) and polar protic solvents (like alcohols) are expected to be better solvents than nonpolar hydrocarbons (like hexane).

Reported Solubility Observations

| Solvent | Solubility Description | Source(s) |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

These limited data points underscore the need for a robust and reliable experimental method to determine the solubility of CMNI in a wider range of solvents relevant to organic synthesis and drug development.

Experimental Methodology: Isothermal Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[7][8] It is reliable, well-understood, and directly measures the saturation point after the system has reached thermodynamic equilibrium.

Principle

An excess amount of the solid compound (CMNI) is added to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. At this point, the solution is saturated, and the concentration of the dissolved solute is constant. The solid and liquid phases are then separated, and the concentration of CMNI in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or HPLC.

Diagram of the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

A. Apparatus and Reagents

-

5-Chloro-1-methyl-4-nitro-1H-imidazole (CMNI), >98% purity

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Calibrated pipettes and glassware

-

Scintillation vials (e.g., 20 mL) with screw caps

-

Isothermal orbital shaker or temperature-controlled water bath

-

Syringes (e.g., 5 mL)

-

Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

-

UV-Vis Spectrophotometer or HPLC system

B. Preparation of Calibration Curve (UV-Vis Example)

-

Primary Stock Solution: Accurately weigh ~10 mg of CMNI and dissolve it in a 100 mL volumetric flask using a solvent in which it is freely soluble (e.g., acetonitrile or methanol). This creates a ~100 µg/mL stock.

-

Working Standards: Perform serial dilutions of the primary stock solution to create a series of at least five standards with known concentrations spanning the expected solubility range.

-

Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for CMNI.

-

Plot: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.

C. Solubility Measurement Procedure

-

Addition of Solid: Add an excess amount of CMNI to a pre-labeled scintillation vial. "Excess" is critical; a good rule of thumb is to add enough solid so that a visible amount remains undissolved at the end of the experiment (e.g., 50-100 mg in 10 mL of solvent).[7]

-

Causality: Adding excess solid ensures that the solution reaches its thermodynamic saturation point. If all the solid dissolves, the true solubility limit has not been reached.

-

-

Addition of Solvent: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in the isothermal shaker set to the desired temperature (e.g., 25.0 °C). Agitate the suspension for 24 to 48 hours.

-

Causality: A long equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may result in measuring a kinetic or apparent solubility, which can be misleading.[7]

-

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for at least 1-2 hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion (to saturate the filter membrane). Filter the remaining solution directly into a clean, labeled vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of the solubility.[9]

-

-

Dilution and Analysis: Immediately make a precise, quantitative dilution of the clear filtrate to bring its concentration into the linear range of the previously established calibration curve. Analyze the diluted sample using the analytical method (e.g., UV-Vis).

-

Calculation: Use the measured absorbance (or peak area from HPLC) and the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted filtrate to determine the solubility.

Solubility (mg/mL) = (Concentration from curve [mg/mL]) × (Dilution Factor)

Conclusion

While published quantitative data on the solubility of 5-Chloro-1-methyl-4-nitro-1H-imidazole in various organic solvents is sparse, this guide establishes the framework for its systematic and accurate determination. By leveraging the gold-standard isothermal shake-flask method, researchers can generate the reliable thermodynamic solubility data necessary for robust chemical process development, reaction optimization, and formulation design. A thorough understanding of the underlying principles and meticulous execution of the experimental protocol are the cornerstones of achieving high-quality, reproducible results in the laboratory.

References

- 1. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1-methyl-4-nitro-1H-imidazole Properties, Uses, Safety Data & Supplier China | High Quality Imidazole Derivatives for Pharma Industry [quinoline-thiophene.com]

- 6. quora.com [quora.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Electron-withdrawing effects of the nitro group in 5-Chloro-4-nitro-1H-imidazole

An In-depth Technical Guide: The Potent Electron-Withdrawing Effects of the Nitro Group in 5-Chloro-4-nitro-1H-imidazole

Abstract

This compound is a pivotal heterocyclic compound, frequently utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its chemical behavior and reactivity are profoundly dictated by the electronic interplay of its substituents. This technical guide provides an in-depth analysis of the powerful electron-withdrawing effects exerted by the nitro group on the imidazole ring. We will explore the theoretical underpinnings of these effects, supported by spectroscopic evidence and their tangible impact on the molecule's physicochemical properties, particularly its acidity. This document is designed to furnish researchers and drug development professionals with the core scientific understanding necessary for the strategic manipulation and application of this versatile chemical entity.

Introduction: The Electronic Architecture of this compound

The imidazole ring is an aromatic heterocycle that, in its unsubstituted form, is considered electron-rich due to the presence of two nitrogen atoms contributing to the π-system. However, the substitution pattern in this compound dramatically alters this electronic landscape. The molecule's functionality is dominated by two key substituents: a chloro group and a nitro group. While the chloro group exerts a moderate inductive electron-withdrawing effect, it is the nitro group (NO₂) that serves as the primary driver of the molecule's electronic character.

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property stemming from a combination of strong inductive and resonance effects.[1][2] Understanding the magnitude and mechanism of these effects is critical for predicting the molecule's reactivity, stability, and potential as a precursor in complex synthetic pathways, particularly in the development of nitroimidazole-based therapeutics.[1][3]

Figure 1: Molecular Structure of this compound.

Unpacking the Electron-Withdrawing Mechanisms

The nitro group diminishes the electron density of the imidazole ring through two distinct, yet synergistic, mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Inductive Effect (-I)

The nitrogen atom of the nitro group is directly bonded to two highly electronegative oxygen atoms. This arrangement creates a strong dipole, with the nitrogen atom bearing a significant partial positive charge. This positive center exerts a powerful pull on the electrons in the sigma (σ) bond connecting it to the C4 carbon of the imidazole ring. This electron-withdrawing effect propagates through the sigma bond framework, polarizing the entire ring system and drawing electron density away from it.

Resonance Effect (-M)

The resonance effect is arguably the more dominant mechanism. The nitro group can actively participate in delocalization with the π-electron system of the aromatic imidazole ring. The nitrogen atom, carrying a formal positive charge, allows the π-electrons from the ring to be delocalized onto the electronegative oxygen atoms. This delocalization effectively removes electron density from the ring and creates regions of positive charge within the heterocycle, as depicted in the resonance structures below. This effect significantly deactivates the ring towards electrophilic attack.

References

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-1-methyl-4-nitro-1H-imidazole Properties, Uses, Safety Data & Supplier China | High Quality Imidazole Derivatives for Pharma Industry [quinoline-thiophene.com]

The 5-Chloro-4-nitro-1H-imidazole Scaffold: A Gateway to Potent Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous essential biomolecules and therapeutic agents. When substituted with both a chloro and a nitro group, as in the case of 5-Chloro-4-nitro-1H-imidazole, a highly reactive and versatile scaffold emerges. While direct biological data on the parent compound is limited, its derivatives, particularly at the N-1 position, have demonstrated a remarkable spectrum of activities, including potent antiparasitic, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of the this compound scaffold, with a focus on its biologically active derivatives. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and exploitation of this promising chemical entity.

Introduction: The Significance of the Nitroimidazole Core

Nitroimidazole derivatives are a class of compounds renowned for their efficacy against anaerobic bacteria and protozoa.[1] Their mechanism of action is elegantly selective: the nitro group is reduced under the hypoxic conditions characteristic of these microorganisms, leading to the formation of cytotoxic radical anions that damage cellular macromolecules, including DNA.[2] The this compound structure represents a key pharmacophore in this class, with the chloro and nitro substituents influencing the molecule's electrophilicity and, consequently, its biological activity and potential for further chemical modification. While often utilized as a synthetic intermediate, the inherent reactivity of this scaffold makes it a subject of significant interest for the development of novel therapeutics.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives typically involves a multi-step process, starting from a simple imidazole precursor. The following represents a generalized synthetic pathway, with specific conditions and reagents varying based on the desired substitutions.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound derivatives.

Exemplary Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

This protocol is adapted from established methods for the synthesis of 5-chloro-1-methyl-4-nitroimidazole, a key derivative with demonstrated biological activity.[3]

Step 1: Methylation of Imidazole

-

To a solution of imidazole in a suitable solvent (e.g., methanol or DMF), add a base (e.g., sodium methoxide or potassium carbonate).

-

Slowly add methyl iodide (or another methylating agent) and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the resulting 1-methylimidazole by distillation.

Step 2: Chlorination of 1-Methylimidazole

-

In a reaction vessel equipped with a reflux condenser, combine 1-methylimidazole with a chlorinating agent such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Heat the mixture under reflux for several hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH).

-

Extract the product, 5-chloro-1-methylimidazole, with an organic solvent (e.g., chloroform).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product, which can be further purified by distillation.

Step 3: Nitration of 5-Chloro-1-methylimidazole

-

In a flask cooled in an ice bath, slowly add 5-chloro-1-methylimidazole to a mixture of concentrated nitric acid and sulfuric acid.[3]

-

Maintain the temperature below 15°C during the addition.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 55°C) for several hours.[3]

-

Carefully pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 5-chloro-1-methyl-4-nitroimidazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Antiparasitic Activity

Derivatives of the this compound scaffold have shown significant promise as antiparasitic agents, particularly against protozoa such as Entamoeba histolytica and Giardia intestinalis.

Mechanism of Action

The antiparasitic action of nitroimidazoles is contingent on the reductive activation of the nitro group by microbial nitroreductases, which are prevalent in anaerobic organisms. This process is depicted in the following pathway:

References

- 1. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsisinternational.org [rsisinternational.org]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 5-Aryl-1-Methyl-4-Nitroimidazoles via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of drugs with broad pharmacological applications.[1][2] From the pioneering antibacterial and antiprotozoal agent metronidazole to novel therapeutics for infectious diseases, this heterocyclic system is of significant interest.[2] Within this class, 5-aryl-1-methyl-4-nitroimidazoles have emerged as a promising series of compounds, demonstrating potent antiparasitic activity that in some cases surpasses that of standard drugs like metronidazole.[3][4][5] These compounds show significant lethal activity against parasites such as Entamoeba histolytica and Giardia intestinalis, marking them as valuable lead structures for the development of new antiparasitic drugs.[2][3]

Historically, the synthesis of these compounds involved multi-step processes, often resulting in isomeric mixtures that required tedious separation.[3][6] This application note details a more direct, efficient, and convenient one-pot synthesis of 5-aryl-1-methyl-4-nitroimidazoles from the commercially available 5-chloro-1-methyl-4-nitroimidazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This protocol offers high yields, operational simplicity, and the advantage of using water as a reaction medium.

The Suzuki-Miyaura Coupling Approach: Mechanistic Rationale

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7] Its application here provides a direct route to arylate the C-5 position of the nitroimidazole core. The choice of this method is underpinned by its tolerance of a wide range of functional groups, moderate reaction conditions, and the commercial availability of the required reagents.

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key components and their functions are:

-

5-Chloro-1-methyl-4-nitroimidazole (Electrophile): The starting heterocyclic halide. The carbon-chlorine bond at the C-5 position is the site of oxidative addition to the palladium catalyst.

-

Arylboronic Acid (Nucleophile): The source of the aryl group to be coupled. A diverse range of substituted arylboronic acids can be used to generate a library of derivatives.[1][3]

-

Palladium Catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II)): The heart of the transformation. The Pd(0) active species, formed in situ, initiates the catalytic cycle.

-

Base (e.g., Potassium Carbonate, K₂CO₃): Essential for activating the arylboronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, Bu₄NBr): This additive is critical for the reaction's success in an aqueous medium.[3] It facilitates the transfer of the organic-soluble reactants into the aqueous phase, where the inorganic base and palladium catalyst reside, thereby increasing the reaction rate.

Caption: General scheme for the Suzuki-Miyaura coupling synthesis.

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nitroimidazole.

-

Transmetalation: The aryl group from the activated boronate species is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The newly coupled product, 5-aryl-1-methyl-4-nitroimidazole, is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis reported by Saadeh et al.[3][6]

Materials and Reagents:

-

5-Chloro-1-methyl-4-nitroimidazole (starting material)

-

Substituted Arylboronic Acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, etc.)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Potassium Carbonate (K₂CO₃), powdered

-

Tetrabutylammonium Bromide (Bu₄NBr)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and extraction

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-chloro-1-methyl-4-nitroimidazole (4.0 mmol, 1.0 equiv.), the desired arylboronic acid (4.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (80 mg, 3 mol%), powdered potassium carbonate (1.4 g, 10 mmol), and tetrabutylammonium bromide (1.3 g, 4 mmol).[3]

-

Solvent Addition: Add deionized water (3 mL) to the flask.

-

Reaction Conditions: Equip the flask with a condenser and place it in a heating mantle or oil bath. Heat the mixture to 75-80 °C with vigorous stirring.[1][3]

-

Monitoring: Allow the reaction to proceed for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Pour the cooled reaction mixture into water (25 mL) and transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (2 x 30 mL).[3]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 5-aryl-1-methyl-4-nitroimidazole product.

Results and Characterization